BenchChemオンラインストアへようこそ!

AZD 9272

mGluR5 Negative Allosteric Modulator Calcium Mobilization Assay

AZD 9272 is the preferred mGluR5 NAM for chronic in vivo studies. Its ~24 h discriminative half-life—7× longer than MTEP—enables once-daily/alternate-day dosing, minimizing animal stress while sustaining receptor engagement. Clinically validated human PET data (EC₅₀ ~200 nM) provide a direct translational bridge for dose selection. With >3900-fold selectivity for mGluR5 and a clean ancillary profile (>33 µM hERG IC₅₀), it ensures pharmacology specifically attributable to mGluR5 blockade.

Molecular Formula C14H6F2N4O
Molecular Weight 284.22 g/mol
CAS No. 327056-26-8
Cat. No. B1666246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 9272
CAS327056-26-8
SynonymsAZD-9272;  AZD 9272;  AZD9272.
Molecular FormulaC14H6F2N4O
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=NOC(=N2)C3=CC(=CC(=C3)C#N)F
InChIInChI=1S/C14H6F2N4O/c15-10-1-2-12(18-7-10)13-19-14(21-20-13)9-3-8(6-17)4-11(16)5-9/h1-5,7H
InChIKeyRBSPCALDSNXWEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD 9272 (CAS 327056-26-8): A Selective, Brain-Penetrant mGluR5 Negative Allosteric Modulator for Neuroscience Research


AZD 9272 (CAS 327056-26-8) is a potent, selective, orally bioavailable, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Developed by AstraZeneca and advanced to Phase I clinical development for neuropathic pain and gastroesophageal reflux disease [2], AZD 9272 belongs to a class of mGluR5 antagonists characterized by an oxadiazole core scaffold [3]. The compound exhibits nanomolar potency for both rat and human mGluR5 (IC50 values of 2.6 nM and 7.6 nM, respectively) and demonstrates >3900-fold selectivity over other metabotropic glutamate receptor subtypes [1]. Notably, AZD 9272 also serves as a validated PET radioligand ([11C]AZD9272 and [18F]AZD9272) for mGluR5 receptor occupancy studies in both animal models and human volunteers [4].

Why AZD 9272 Cannot Be Simply Substituted with Other mGluR5 Antagonists


Despite belonging to the same mGluR5 negative allosteric modulator (NAM) class, AZD 9272 exhibits quantifiable differentiation from structurally distinct analogs in terms of receptor binding site pharmacology, in vivo duration of action, and translational PET occupancy data. Direct comparative studies demonstrate that AZD 9272 occupies a distinct binding site on mGluR5 compared to MTEP and ABP688, resulting in differential sensitivity to fenobam-mediated inhibition [1]. In rodent behavioral discrimination assays, AZD 9272 displays a discriminative half-life of approximately 22–24 hours, which is roughly 7-fold longer than that of MTEP (3.23 hours) [2]. Furthermore, AZD 9272 has been clinically validated as a PET radioligand with a defined plasma concentration–occupancy relationship (EC50 ≈ 200 nM in human brain), a translational tool unavailable for most comparator mGluR5 antagonists [3]. These molecular, pharmacokinetic, and imaging-based distinctions preclude simple one-to-one substitution and directly impact experimental design, dosing regimens, and translational data interpretation.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparison of AZD 9272 Against Key mGluR5 Antagonists


Human mGluR5 Potency: AZD 9272 (7.6 nM) Demonstrates 4-Fold Greater Potency than Mavoglurant (30 nM) in Functional Assays

In a FLIPR calcium mobilization assay using human recombinant mGluR5 expressed in HEK293 cells, AZD 9272 inhibited DHPG-induced intracellular calcium response with a mean IC50 (±SD) of 7.6 ± 1.1 nM (n=13) [1]. By cross-study comparison, mavoglurant (AFQ056) exhibited an IC50 of 30 nM in a functional assay with human mGluR5 [2]. Dipraglurant (ADX48621) demonstrated an IC50 of 20–21 nM in a similar calcium mobilization assay with human mGluR5 [3]. Fenobam showed an IC50 of 58 ± 2 nM for quisqualate-evoked calcium response in human mGluR5 [4]. MPEP exhibited an IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis [5].

mGluR5 Negative Allosteric Modulator Calcium Mobilization Assay GPCR Pharmacology

In Vivo Duration of Action: AZD 9272 Discriminative Half-Life (21.9–24.3 h) Exceeds MTEP (3.23 h) by 7-Fold in Head-to-Head Behavioral Assays

In a direct head-to-head comparison using rats trained to discriminate the mGluR5 antagonist MTEP from vehicle, AZD 9272 exhibited a discriminative half-life of 21.93 hours, compared to 3.23 hours for MTEP—an approximately 7-fold longer duration of action [1]. In a separate cohort of rats trained to discriminate AZD 9272 itself from vehicle, the discriminative half-life was 24.3 hours [1]. This prolonged duration necessitated conducting discrimination training every other day rather than daily, confirming sustained CNS exposure and target engagement [1]. By comparison, MTEP's much shorter half-life requires more frequent dosing to maintain behavioral effects in preclinical models.

Drug Discrimination Behavioral Pharmacology In Vivo Half-Life CNS Penetration

Plasma Elimination Half-Life: AZD 9272 Exhibits Intermediate Clearance (2–6 h) Supporting Oral Bioavailability and CNS Penetration

Following a single intravenous dose of 3 μmol/kg in rats, AZD 9272 displays low clearance and is eliminated from plasma with terminal half-lives ranging between 2 and 6 hours [1]. The terminal half-lives following oral dosing are similar to those following intravenous administration, confirming consistent pharmacokinetic behavior independent of route [1]. The volume of distribution at steady state is intermediate [1]. This pharmacokinetic profile, combined with oral bioavailability and high blood-brain barrier penetration , distinguishes AZD 9272 from earlier-generation mGluR5 antagonists such as MPEP, which exhibits suboptimal oral bioavailability and shorter CNS residence time [2].

Pharmacokinetics Oral Bioavailability Clearance CNS Drug Development

mGluR Subtype Selectivity: AZD 9272 Exhibits >3900-Fold Selectivity for mGluR5 Over Other mGlu Receptors and No Activity at 134 Off-Targets at 10 µM

AZD 9272 demonstrates exceptional selectivity for mGluR5. In FLIPR calcium mobilization assays, AZD 9272 is selective for mGluR5 over mGluR1-4 and 6-8 with IC50 values >30 µM against these subtypes [1]. The selectivity ratio for mGluR5 over other mGlu receptors exceeds 3900-fold based on the human mGluR5 IC50 of 7.6 nM [2]. In a broad counter-screening panel of 134 receptors, ion channels, nuclear hormone receptors, transporters, and enzymes, AZD 9272 at 10 µM showed no significant activity in radioligand binding assays [1]. Additionally, AZD 9272 exhibits minimal hERG channel inhibition with an IC50 >33,000 nM (>33 µM) in an IonWorks assay [3]. In comparison, the prototypical mGluR5 antagonist MPEP shows weaker overall selectivity (approximately 1000-fold) and known off-target activity at NMDA receptors at higher concentrations [4].

Receptor Selectivity Off-Target Profiling Negative Allosteric Modulator GPCR

Human Brain Receptor Occupancy: AZD 9272 PET Imaging Defines EC50 of ~200 nM for 50% mGluR5 Occupancy—a Validated Translational Tool

AZD 9272 is unique among mGluR5 antagonists in having a well-characterized human brain receptor occupancy profile derived from PET imaging studies using [11C]AZD9272 as the radioligand. In healthy volunteers, non-linear mixed effects modeling of PET data demonstrated that AZD 9272 binding at mGluR5 is saturable, with an estimated plasma concentration corresponding to 50% occupancy (EC50) of approximately 200 nM [1]. The density of receptor binding sites was estimated at 800 nM in ventral striatum (high-density region) and 200 nM in cerebellum (low-density reference region) [1]. This occupancy data is particularly valuable because it directly links plasma exposure to target engagement in the human CNS—a translational bridge unavailable for most comparator mGluR5 antagonists, including mavoglurant, dipraglurant, fenobam, MPEP, and MTEP, which lack equivalent human PET occupancy datasets in the public domain.

PET Imaging Receptor Occupancy Translational Pharmacology CNS Biomarker

Distinct Binding Site Pharmacology: AZD 9272 Binds a Unique mGluR5 Site with Differential Sensitivity to Fenobam vs. MTEP/ABP688

PET and autoradiography studies in non-human primate brain reveal that radiolabeled AZD 9272 binds to a pharmacologically distinct site on mGluR5 compared to other mGluR5 ligands. While the binding of [11C]AZD9272 was almost completely inhibited by the structurally unique mGluR5 compound fenobam (2.0 mg/kg; 98% occupancy), it was only partially inhibited by the mGluR5 selective compounds ABP688 (46% inhibition) and MTEP (20% inhibition) at doses expected to saturate mGluR5 [1]. Autoradiography studies using [3H]AZD9272 confirmed this distinct pharmacologic profile characterized by preferential sensitivity to fenobam [1]. This contrasts with the binding profile of the standard mGluR5 radioligands [3H]M-MTEP and [3H]ABP688 [1]. AZD 9272 also displays a distinctive regional brain distribution pattern with high binding in ventral striatum, midbrain, thalamus, and cerebellum—a pattern that differs from [11C]ABP688 [1].

Binding Site Allosteric Modulator Radioligand PET Imaging mGluR5

Recommended Research and Industrial Applications of AZD 9272 Based on Quantified Differentiation


Chronic In Vivo Neuroscience Studies Requiring Once-Daily or Alternate-Day Dosing

AZD 9272 is uniquely suited for chronic rodent behavioral or disease model studies where less frequent dosing is required. Its discriminative half-life of approximately 22–24 hours—7-fold longer than MTEP (3.23 hours)—enables once-daily or even alternate-day dosing while maintaining consistent mGluR5 target engagement [1]. This reduces animal handling stress, minimizes cumulative vehicle effects, and provides stable pharmacodynamic readouts in models of pain, anxiety, depression, or substance use disorders. For studies requiring sustained mGluR5 antagonism over multiple weeks, AZD 9272 offers a practical advantage over shorter-acting compounds like MPEP, MTEP, or fenobam, which require more frequent dosing to maintain comparable exposure [1].

Translational CNS Target Engagement Studies Bridging Preclinical Models to Human Pharmacology

AZD 9272 is the preferred mGluR5 antagonist for studies that require direct translation of plasma exposure to brain receptor occupancy. The availability of human PET occupancy data defining an EC50 of ~200 nM for 50% mGluR5 occupancy in the human brain [2] provides a validated translational framework. This is particularly valuable for academic or industry programs developing CNS-penetrant compounds where establishing exposure–occupancy–response relationships is critical for dose selection and proof-of-concept study design. The radiolabeled forms [11C]AZD9272 and [18F]AZD9272 further enable non-invasive quantification of mGluR5 availability in both preclinical species and human subjects [3].

Functional Selectivity and Off-Target Profiling Assays Requiring High mGluR5 Specificity

AZD 9272's exceptional selectivity profile (>3900-fold over other mGlu receptors and no activity at 134 off-targets at 10 µM) makes it the compound of choice for experiments requiring clean pharmacological dissection of mGluR5-specific signaling [4]. This is essential for studies in native tissues or complex systems where co-expression of multiple mGlu subtypes could confound interpretation. Additionally, the minimal hERG liability (IC50 >33 µM) [5] reduces cardiovascular safety concerns in ex vivo cardiac preparations or when screening for potential drug–drug interactions. Researchers seeking to attribute observed effects specifically and exclusively to mGluR5 antagonism should select AZD 9272 over less selective alternatives such as MPEP [4].

Investigation of Fenobam-Sensitive mGluR5 Conformations and Regional Brain Heterogeneity

AZD 9272 occupies a pharmacologically distinct binding site on mGluR5 characterized by preferential sensitivity to fenobam (98% occupancy inhibition) and only partial sensitivity to ABP688 (46% inhibition) or MTEP (20% inhibition) [3]. This unique profile enables research applications focused on mGluR5 conformational states or regional heterogeneity that are not accessible using conventional mGluR5 radioligands. The distinctive brain distribution pattern of [11C]AZD9272—with high binding in ventral striatum, midbrain, thalamus, and cerebellum—also supports region-specific occupancy studies in psychiatric and neurological disease models [3]. Researchers investigating the neuroanatomical and pharmacological diversity of mGluR5 across brain circuits will find AZD 9272 to be an indispensable tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD 9272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.